molecular formula C6H3BrCl2 B043179 1-Bromo-3,5-dichlorobenzene CAS No. 19752-55-7

1-Bromo-3,5-dichlorobenzene

Cat. No. B043179
CAS RN: 19752-55-7
M. Wt: 225.89 g/mol
InChI Key: DZHFFMWJXJBBRG-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dichlorobenzene is a halogenated aromatic compound, which has been subject to various studies to understand its electronic structure, reactivity, and physical characteristics. Its interactions with light and chemicals provide insights into its potential applications and behavior in different environments.

Synthesis Analysis

1-Bromo-3,5-dichlorobenzene can be synthesized through bromination and chlorination reactions involving benzene derivatives. This process involves selective substitution where bromine and chlorine atoms are introduced into the benzene ring at specific positions to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of 1-Bromo-3,5-dichlorobenzene has been extensively studied using techniques like FT-IR, FT-Raman, and density functional theory (DFT) calculations. These studies reveal the compound's electronic structure, including its frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its reactivity and electron-transfer properties (Arivazhagan, M., et al., 2013). The molecular electrostatic potential (MEP), and NBO analysis, further provide insights into the reactivity sites and electron density distribution within the molecule.

Chemical Reactions and Properties

1-Bromo-3,5-dichlorobenzene undergoes various chemical reactions, including dissociative electron attachment (DEA), which has been studied for its reaction kinetics and dynamics. The DEA process to this compound leads to the formation of anion fragments, indicating its potential for further chemical transformations (Mahmoodi-Darian, M., et al., 2010).

Safety And Hazards

1-Bromo-3,5-dichlorobenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-3,5-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHFFMWJXJBBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066524
Record name Benzene, 1-bromo-3,5-dichloro-
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Molecular Weight

225.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5-dichlorobenzene

CAS RN

19752-55-7
Record name Bromo-3,5-dichlorobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3,5-dichloro-
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Record name Benzene, 1-bromo-3,5-dichloro-
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Record name Benzene, 1-bromo-3,5-dichloro-
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Record name 1-bromo-3,5-dichlorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
SJ Harwood - … : The Official Journal of the International Isotope …, 2004 - Wiley Online Library
Commercially available [ 13 C 6 ]aniline (2) was readily converted into [ 13 C 6 ]1‐bromo‐3,5‐dichlorobenzene (5). A further stable label was introduced by cyanation of aryl bromide (5)…
RA Nyquist, BR Loy, RW Chrisman - Spectrochimica Acta Part A: Molecular …, 1981 - Elsevier
Vibrational assignments are given for the six isomers of bromo-dichlorobenzene. The difficulty in specifically establishing the identity of 1-bromo-2,3-dichlorobenzene vs. 1-bromo-2,6-…
Number of citations: 3 www.sciencedirect.com
D Botta, E Mantica - Water Research, 1999 - Elsevier
Water samples collected at different stages of a demineralization process were examined after closed loop stripping and analysed by GC–FID and GC–MS. The results showed a …
Number of citations: 11 www.sciencedirect.com
AJ Bridges, WC Patt, TM Stickney - The Journal of Organic …, 1990 - ACS Publications
As part of a synthetic program in quinolone antiinfec-tives, we wished to prepare 2, 4, 5-trifluorobenzoic acid (1) and 3-bromo-2, 5, 6-trifluorobenzoic acid (2) from 1-bromo-2, 4, 5-…
Number of citations: 42 pubs.acs.org
G Ishii, R Harigae, K Moriyama, H Togo - Tetrahedron, 2013 - Elsevier
Various aryl bromides were efficiently converted into the corresponding aromatic nitriles in good yields by the treatment with Mg turnings and subsequently DMF, followed by treatment …
Number of citations: 25 www.sciencedirect.com
JP Araujo, DK Wicht, PJ Bonitatebus… - Organometallics, 2001 - ACS Publications
The palladium-catalyzed reaction between diethylenetriamine and 2 equiv of 3,5-dichlorobromobenzene gave (3,5-Cl 2 C 6 H 3 NHCH 2 CH 2 ) 2 NH. Methylation of the central …
Number of citations: 24 pubs.acs.org
K Grudzień, T Basak, M Barbasiewicz… - Journal of Fluorine …, 2017 - Elsevier
Preparation of gem-difluorocyclopropane from α-methylstyrene and chlorodifluoromethane was investigated under basic two-phase conditions. Although simple tetraalkylammonium …
Number of citations: 9 www.sciencedirect.com
CE Moyer, JF Bunnett - Journal of the American Chemical Society, 1963 - ACS Publications
An elimination-addition mechanism, involving formation of 3, 5-dibromobenzyne, reacquisition of bromide ion at the 1-position and finally protonrecapture, was considered. Halide ion …
Number of citations: 36 pubs.acs.org
M Kumar, R Kumar, MK Yadav - International Transactions in …, 2012 - search.ebscohost.com
The FT-IR and FT-Raman spectra of 1-Chloro-3, 5-dibromobenzene (1-Cl-3, 5-DBB) have been recorded in the region of 4000-100 cm-1. Ab-initio-HF (HF/6-311+ G (d, p)) and DFT (…
Number of citations: 0 search.ebscohost.com
R Maity, A Verma, M van der Meer… - European Journal of …, 2016 - Wiley Online Library
Complexes of mesoionic carbene (MIC) ligands are gaining immense popularity in organometallic chemistry and homogeneous catalysis. We present here a series of palladium(II) …

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